Research requiring the specific biosynthetic precursor to bioactive lolines cannot substitute N-methylated or N-acylated derivatives. N-Demethylloine (norloline) features a strained 2,7-oxygen bridge and primary amine functionality that directly supports:
- Biosynthetic pathway tracing via isotopic labeling (putative precursor to NFL, NAL)
- Structure-activity relationship (SAR) studies through controlled N-1 modifications
- Analytical reference standard for HPLC/GC-MS quantification in endophyte-grass systems
Supplied with verified optical rotation [α]D +15.1°.
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
CAS No.1401-58-7
Cat. No.B12103466
⚠ Attention: For research use only. Not for human or veterinary use.
N-Demethylloine, also known as norloline (CAS 4839-19-4), is a loline alkaloid with the molecular formula C7H12N2O [1]. It is a naturally occurring, saturated 1-aminopyrrolizidine characterized by a unique, strained ether bridge between C-2 and C-7 [2]. Isolated from grasses such as Lolium cuneatum and Lolium temulentum [1], this primary amino compound serves as the biosynthetic and chemical precursor to a family of insecticidal alkaloids [REFS-3, REFS-4].
Biosynthetic precursor for loline alkaloid pathway studies
Scaffold for N-functionalized loline library synthesis
Analytical reference for physicochemical profiling
[1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 906672, Norloline. View Source
[2] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry, 68(7), 980-996. View Source
[3] Bush, L. P., Fannin, F. F., Siegel, M. R., Dahlman, D. L., & Burton, H. R. (1993). Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment, 44(1-4), 81-102. View Source
[4] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
N-Demethylloine Substitution Risks
The loline alkaloid family exhibits a strong structure-activity relationship (SAR), making interchangeability impossible for precise research applications. While N-methylated and N-acylated lolines like N-formylloline (NFL) and N-acetylloline (NAL) are the primary bioactive agents with insecticidal activity comparable to nicotine [REFS-1, REFS-2], N-Demethylloine is the fundamental scaffold from which they are synthesized [3]. Its distinct physicochemical properties, including a higher pKa and different solubility profile due to its primary amine, dictate its unique chemical behavior [REFS-4, REFS-5]. Substituting it with a more active derivative would alter the reaction pathway in a synthesis or fail to answer questions about biosynthesis, as N-Demethylloine is the specific, putative biogenic precursor to all other lolines [REFS-6, REFS-7].
SARN-methylated lolines (NAL, NFL) exhibit distinct bioactivity profiles, not a direct substitute for precursor-focused research.
PropertyHigher pKa and different solubility alter extraction behavior compared to N-methylated analogs.
BiosynthesisN-Demethylloine is the specific biogenic precursor; N-acyl analogs cannot replace it for biosynthesis tracing studies.
[1] Riedell, W. E., Kieckhefer, R. E., Petroski, R. J., & Powell, R. G. (1991). Naturally-occurring and synthetic loline alkaloid derivatives: Insect feeding behavior modification and toxicity. Journal of Entomological Science, 26(1), 122-129. View Source
[2] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry, 68(7), 980-996. View Source
[3] Blagbrough, I. S., et al. (2021). Asymmetric synthesis of the loline alkaloids. University of Oxford. View Source
[4] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
[5] Bush, L. P., Fannin, F. F., Siegel, M. R., Dahlman, D. L., & Burton, H. R. (1993). Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment, 44(1-4), 81-102. View Source
N-Demethylloine vs. Analogs
Higher Basicity vs. Loline
N-Demethylloine demonstrates a lower pKa value (8.95) compared to loline (pKa 9.36) [REFS-1, REFS-2]. This difference in basicity confirms the electronic effect of the N-methyl group present in loline, making N-Demethylloine a stronger base.
Basicity (pKa)Predicted values
8.95 vs 9.36
ΔpKa = 0.41
May inform extraction partitioning under acidic conditions
This quantifiable difference in pKa informs extraction and purification strategies, as N-Demethylloine will be protonated and partition differently than its N-methylated counterpart under acidic conditions.
The predicted density of N-Demethylloine is 1.30 g/cm³, which is significantly higher than that of the N,N-dimethylated analog, N-Methylloline (density 1.0172 g/cm³) [REFS-1, REFS-2]. This difference is consistent with the increased molecular weight and altered intermolecular forces due to the additional methyl groups.
Predicted value for target; experimental value for comparator at 20 °C
Why This Matters
This provides a clear, measurable physical property for confirming the identity and purity of N-Demethylloine, distinguishing it from a close structural analog that could be present as a contaminant or byproduct.
Compound IdentificationFormulationQuality Control
[1] CAS Common Chemistry. (n.d.). N-Methylloline (CAS 22143-50-6). View Source
Higher Optical Rotation vs. Loline
N-Demethylloine has a reported specific optical rotation of [α]D +15.1° , which is substantially higher than that of loline, reported as [α]D25 +4.6° [1].
Optical rotationReported
+15.1° vs +4.6°
>3-fold higher rotation
Enables polarimetric differentiation from loline
Conditions differ (16°C vs 25°C)
StereochemistryAnalytical ChemistryQuality Control
Evidence Dimension
Optical Activity
Target Compound Data
[α]16 D +15.1°
Comparator Or Baseline
Loline: [α]D25 +4.6° (c = 4.37 in water)
Quantified Difference
>3-fold higher optical rotation
Conditions
Target measured at 16°C; comparator measured at 25°C with c = 4.37 in water
Why This Matters
This significant difference in optical rotation provides a rapid, reliable, and quantitative method (polarimetry) for distinguishing between N-Demethylloine and loline, which is crucial for verifying the identity of the compound upon receipt or during synthetic work.
StereochemistryAnalytical ChemistryQuality Control
[1] O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 999 View Source
N-Demethylloine Key Applications
Loline Derivative Synthesis for SAR
N-Demethylloine is the essential starting material for generating a range of loline alkaloids through simple chemical modifications, such as N-alkylation or N-acylation [1]. Its procurement allows researchers to create a library of compounds with controlled variation at the N-1 position (e.g., loline, N-methylloline, N-acetylloline) to systematically investigate their insecticidal or antifeedant properties, as established by the foundational SAR of the loline class [2].
Insecticidal Alkaloid Biosynthesis
N-Demethylloine is a putative biogenic precursor in the biosynthetic pathway of all known loline alkaloids [REFS-3, REFS-4]. Its use in isotopic labeling studies is critical for tracing the metabolic flux from simple precursors (e.g., ornithine, putrescine) to the more complex, bioactive lolines [5]. Researchers can use this compound to probe the activity of specific enzymes like LolA and LolO in fungal endophytes like Neotyphodium uncinatum.
Reference Standard for Metabolite Profiling
N-Demethylloine is produced by specific grass-endophyte symbioses and can be detected in culture filtrates and plant tissues [REFS-6, REFS-7]. The quantifiable physicochemical properties (e.g., specific optical rotation [α]D +15.1°, density 1.30 g/cm³) make it a valuable analytical reference standard for HPLC, GC-MS, or LC-MS methods aimed at quantifying loline alkaloid profiles in ecological, agricultural, or toxicological studies.
Strained Polycyclic Amine Synthesis
The unique, strained oxygen-bridged tricyclic core of N-Demethylloine makes it an attractive target for demonstrating new synthetic methods in organic chemistry. Its successful asymmetric total synthesis in 12 steps from (R)-glyceraldehyde acetonide, involving key reactions like vinylogous aldol reactions and reductive aminations, showcases its utility as a benchmark molecule for assessing the efficiency and stereocontrol of novel synthetic strategies [8].
Application
Selection Property
Validation Focus
Loline SAR library synthesis
Primary amine derivatization
N-alkylation reaction efficiency
Biosynthetic pathway tracing
Isotopic labeling compatibility
Metabolic flux analysis
Metabolite profiling standard
Defined physicochemical properties
Chromatographic method calibration
Synthetic methodology benchmark
Strained ether bridge core
Stereochemical control assessment
[1] Blagbrough, I. S., et al. (2021). Asymmetric synthesis of the loline alkaloids. University of Oxford. View Source
[2] Riedell, W. E., Kieckhefer, R. E., Petroski, R. J., & Powell, R. G. (1991). Naturally-occurring and synthetic loline alkaloid derivatives: Insect feeding behavior modification and toxicity. Journal of Entomological Science, 26(1), 122-129. View Source
[3] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
[4] Bush, L. P., Fannin, F. F., Siegel, M. R., Dahlman, D. L., & Burton, H. R. (1993). Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment, 44(1-4), 81-102. View Source
[5] Schardl, C. L., Grossman, R. B., Nagabhyru, P., Faulkner, J. R., & Mallik, U. P. (2007). Loline alkaloids: Currencies of mutualism. Phytochemistry, 68(7), 980-996. View Source
[6] Faulkner, J. R., et al. (2006). On the sequence of bond formation in loline alkaloid biosynthesis. Chembiochem, 7(7), 1078-1088. View Source
[8] Ye, J. L., et al. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 561-563. View Source
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